molecular formula C7H13IO5 B3031568 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol CAS No. 5155-46-4

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol

Cat. No.: B3031568
CAS No.: 5155-46-4
M. Wt: 304.08 g/mol
InChI Key: MAZXJZHWRBSRKM-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol (IUPAC name: this compound) is a halogenated carbohydrate derivative characterized by an oxane (tetrahydropyran) ring substituted with an iodomethyl group at position 2 and a methoxy group at position 4. Its molecular formula is C₇H₁₃IO₅, with a molecular weight of 304.08 g/mol . Key physicochemical properties include a density of 1.96 g/cm³, boiling point of 407.2°C, and flash point of 200.1°C, suggesting moderate thermal stability . The compound’s structure is defined by the SMILES string COC1C(C(C(C(O1)CI)O)O)O and InChIKey OHWCAVRRXKJCRB-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(iodomethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZXJZHWRBSRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CI)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285887
Record name methyl 6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5155-46-4
Record name NSC226972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC43144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol typically involves the iodination of a suitable precursor. One common method is the iodination of 6-methoxyoxane-3,4,5-triol using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the protection of hydroxyl groups, selective iodination, and subsequent deprotection to yield the final product. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Azides, thioethers, amines.

Scientific Research Applications

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for targeting specific molecular pathways and interactions in both chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(iodomethyl)-6-methoxyoxane-3,4,5-triol, highlighting key differences in substituents, properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₁₃IO₅ Iodomethyl (C2), methoxy (C6) 304.08 High density (1.96 g/cm³); potential radiopharmaceutical intermediate
2-Methoxy-6-methyloxane-3,4,5-triol C₇H₁₄O₅ Methyl (C2), methoxy (C6) 178.18 Natural glycoside; used in metabolic studies; lower hydrophobicity (LogP ~ -1.12 inferred)
2-(Hydroxymethyl)-6-methoxytetrahydropyran-3,4,5-triol C₇H₁₄O₆ Hydroxymethyl (C2), methoxy (C6) 194.18 Isolated from cassava leaves (natural product); role in plant secondary metabolism
LP-925219 (SGLT inhibitor) C₂₀H₂₄ClO₅S 4-Chloro-3-(4-methoxybenzyl)phenyl (C2), methylthio (C6) 420.92 Dual SGLT1/SGLT2 inhibitor; preclinical antidiabetic activity
2-(Hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol C₁₇H₂₄O₈ Hydroxymethyl (C2), phenoxy derivative (C6) 356.37 Increased steric bulk; potential antioxidant or anti-inflammatory agent

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

  • The iodomethyl group in the target compound introduces significant electrophilicity and polarizability , making it more reactive in nucleophilic substitution reactions compared to methyl or hydroxymethyl analogs . However, iodine’s larger atomic radius may reduce metabolic stability in vivo.
  • Methoxy groups (common in all listed compounds) enhance hydrophilicity and hydrogen-bonding capacity, influencing solubility and membrane permeability .

Biological Activity

  • The hydroxymethyl analog (C₇H₁₄O₆) is naturally occurring in cassava leaves, suggesting roles in plant defense or carbohydrate storage .
  • LP-925219 demonstrates how structural modifications (e.g., aryl and sulfur substitutions) can target specific proteins like SGLT transporters, highlighting the importance of substituent diversity in drug design .

Synthetic Accessibility

  • The iodomethyl group in the target compound likely requires halogenation steps, such as iodide displacement of a tosyl or mesyl intermediate, as seen in similar glycoside syntheses .
  • In contrast, methyl and hydroxymethyl derivatives are often synthesized via reductive alkylation or enzymatic glycosylation .

Physicochemical Properties The iodine atom increases molecular weight by ~126 g/mol compared to the methyl analog, significantly altering lipophilicity (estimated LogP: iodomethyl = 1.2 vs. methyl = -1.1) . The phenoxy-substituted analog (C₁₇H₂₄O₈) has a higher PSA (polar surface area) of 138 Ų, reducing blood-brain barrier permeability compared to smaller analogs .

Biological Activity

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is a halogenated sugar derivative with significant potential in various biological applications. The presence of an iodine atom in its structure enhances its reactivity and biological activity, making it a compound of interest in both synthetic and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H14O6IC_7H_{14}O_6I, with a molecular weight of approximately 294.09 g/mol. The compound features a methoxy group and an iodomethyl substituent that contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC7H14O6IC_7H_{14}O_6I
Molecular Weight294.09 g/mol
SolubilityVery soluble in water
Boiling PointNot available

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its iodinated structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Modulation of Enzyme Activity : The compound has been identified as a modulator of enzymes involved in carbohydrate metabolism. It may influence pathways related to glycolysis and gluconeogenesis by interacting with key metabolic enzymes.
  • Radiolabeling Applications : Due to the presence of iodine, this compound is explored for use in radiolabeling techniques for imaging studies in biomedical research. Its ability to bind to biological macromolecules allows for tracking within living organisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity due to the compound's lipophilicity and iodinated structure.
  • Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound acts as a competitive inhibitor for hexokinase, suggesting its potential role in regulating glucose metabolism.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Antimicrobial Agents : Given its efficacy against various pathogens, the compound could be developed into new antimicrobial treatments.
  • Metabolic Disorders : Its ability to modulate enzyme activity positions it as a candidate for research into therapies for metabolic disorders such as diabetes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Reactant of Route 2
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol

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